molecular formula C15H11F3O2 B6407045 2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261603-97-7

2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6407045
CAS No.: 1261603-97-7
M. Wt: 280.24 g/mol
InChI Key: INIFHCPAJHBDGN-UHFFFAOYSA-N
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Description

2-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a biphenyl structure

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-10(6-4-7-11(9)14(19)20)12-5-2-3-8-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFHCPAJHBDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691120
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261603-97-7
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a biphenyl precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the biphenyl structure enhances its reactivity and potential for diverse applications.

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